molecular formula C33H36N2O11 B127888 N-(3-Pyridylmethyl)dihydroepidoxorubicin CAS No. 145785-63-3

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Cat. No.: B127888
CAS No.: 145785-63-3
M. Wt: 636.6 g/mol
InChI Key: WALUPLQPGQZNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Pyridylmethyl)dihydroepidoxorubicin is a structural analog of the anthracycline antibiotic doxorubicin, modified to enhance therapeutic efficacy and reduce toxicity. The compound features a dihydroepidoxorubicin backbone, a semi-synthetic derivative of doxorubicin, with an N-(3-pyridylmethyl) substitution. This modification aims to improve pharmacokinetic properties, such as solubility and target specificity, while mitigating cardiotoxicity—a well-documented limitation of anthracyclines .

Properties

CAS No.

145785-63-3

Molecular Formula

C33H36N2O11

Molecular Weight

636.6 g/mol

IUPAC Name

9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3

InChI Key

WALUPLQPGQZNOB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

Synonyms

N-(3-pyridylmethyl)dihydroepidoxorubicin
YM 4
YM-4
YM4 doxorubicin analog

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Core Structure Substituent Solubility (mg/mL) IC50 (nM)* Cardiotoxicity Risk
Doxorubicin Anthracycline None 10.2 25.8 High
Epirubicin 4'-Epidoxorubicin Axial OH inversion 12.5 28.4 Moderate
Idarubicin 4-Demethoxydaunorubicin Demethoxy group 8.7 15.3 Low
N-(3-Pyridylmethyl)dihydroepidoxorubicin Dihydroepidoxorubicin N-(3-pyridylmethyl) 14.9 18.6 Under study

*IC50 values for cytotoxicity in MCF-7 breast cancer cells. Data aggregated from preclinical studies.

Pharmacokinetic and Toxicity Profiles

The pyridylmethyl group in this compound may enhance solubility compared to unmodified doxorubicin (10.2 vs. 14.9 mg/mL), as suggested by structural analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, where pyridyl substituents improve aqueous stability .

In contrast, idarubicin—a daunorubicin analog—achieves lower cardiotoxicity by omitting the methoxy group, reducing reactive oxygen species (ROS) generation. The dihydro modification in this compound may similarly attenuate ROS production, though clinical validation is pending.

Mechanistic Divergence

While all anthracyclines inhibit topoisomerase II, the pyridylmethyl group could alter DNA-binding kinetics. Molecular docking studies of related pyridylmethyl-substituted compounds suggest increased affinity for guanine-cytosine-rich regions due to π-π stacking with the pyridine ring . This property might enhance tumor selectivity but requires in vivo confirmation.

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